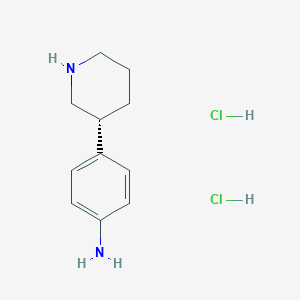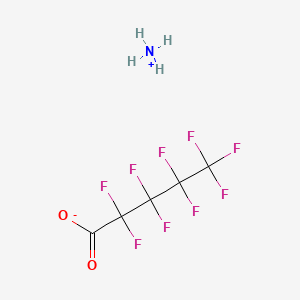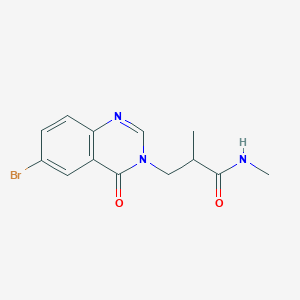
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a formamide group attached to a phenylmethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the chlorination of pyridine to form 2-chloropyridine.
Attachment of the Formamide Group: The formamide group is introduced through a formylation reaction, where formamide is reacted with the chloropyridine derivative.
Introduction of the Phenylmethoxyphenyl Moiety: The final step involves the attachment of the phenylmethoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Aminated derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide involves its interaction with specific molecular targets. The chlorine atom and formamide group play crucial roles in binding to target sites, while the phenylmethoxyphenyl moiety enhances the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A simpler analog with only a chlorine atom on the pyridine ring.
N-Phenylformamide: Contains a formamide group attached to a phenyl ring.
3-Phenylmethoxypyridine: Features a phenylmethoxy group attached to a pyridine ring.
Uniqueness
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the chlorine atom and the formamide group on the pyridine ring, along with the phenylmethoxyphenyl moiety, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H15ClN2O2 |
|---|---|
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
N-(2-chloropyridin-3-yl)-N-(3-phenylmethoxyphenyl)formamide |
InChI |
InChI=1S/C19H15ClN2O2/c20-19-18(10-5-11-21-19)22(14-23)16-8-4-9-17(12-16)24-13-15-6-2-1-3-7-15/h1-12,14H,13H2 |
InChI-Schlüssel |
BLIJWHJMZFMJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N(C=O)C3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


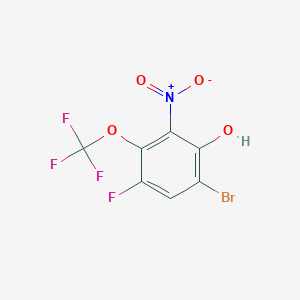
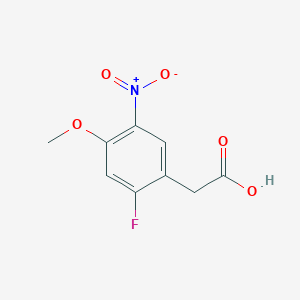
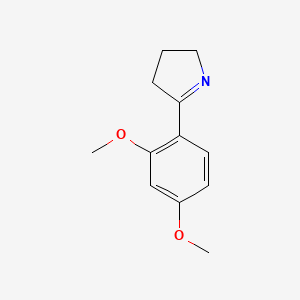
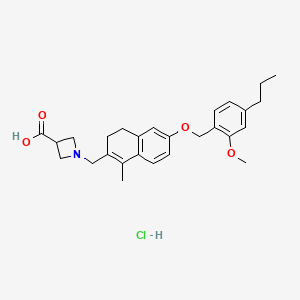
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)

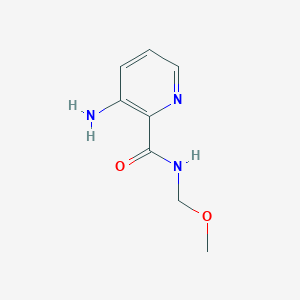


![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
